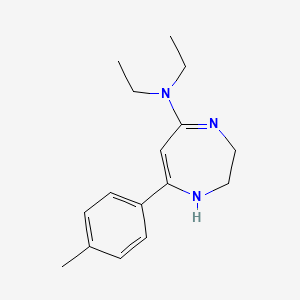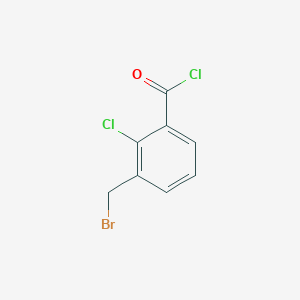
3-(Bromomethyl)-2-chlorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-chlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzene ring, along with a benzoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chlorobenzoyl chloride typically involves multiple steps. One common method includes the bromination of 2-chlorotoluene to introduce the bromomethyl group, followed by the conversion of the resulting compound to the benzoyl chloride derivative. The reaction conditions often involve the use of bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration or sulfonation.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoyl derivatives.
Electrophilic aromatic substitution: Formation of nitro or sulfonic acid derivatives.
Hydrolysis: Formation of 3-(Bromomethyl)-2-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-chlorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2-chlorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzoyl chloride group can undergo hydrolysis, releasing hydrochloric acid and forming the corresponding carboxylic acid. These reactions are facilitated by the electron-withdrawing effects of the chlorine and benzoyl groups, which stabilize the transition states and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)benzoyl chloride
- 2-Chlorobenzoyl chloride
- 3-(Chloromethyl)-2-chlorobenzoyl chloride
Uniqueness
3-(Bromomethyl)-2-chlorobenzoyl chloride is unique due to the presence of both bromomethyl and chlorobenzoyl groups, which impart distinct reactivity patterns. The combination of these functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
920759-95-1 |
|---|---|
Fórmula molecular |
C8H5BrCl2O |
Peso molecular |
267.93 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-chlorobenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2 |
Clave InChI |
KVEVSEWOHCVQIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)Cl)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


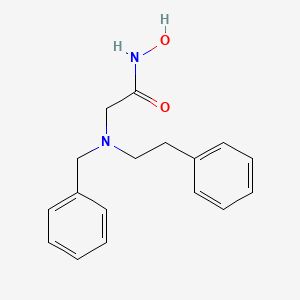
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
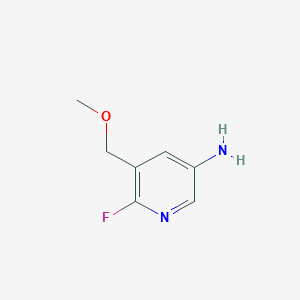
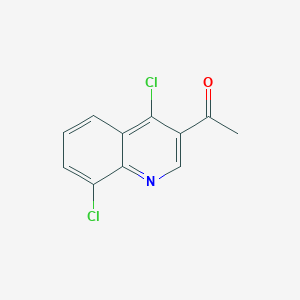
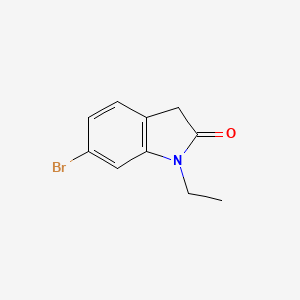
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)

![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)

